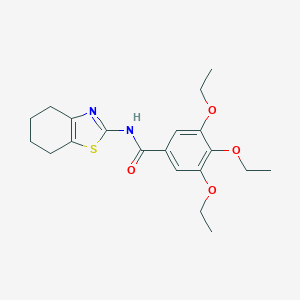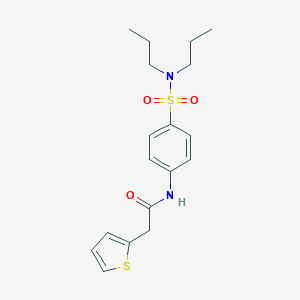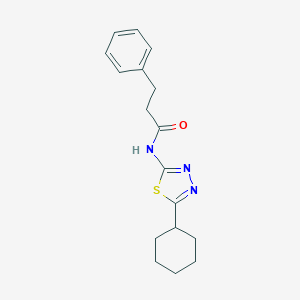![molecular formula C18H12N2O3S2 B216304 7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B216304.png)
7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one, also known as BMQ, is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic properties. BMQ belongs to the class of quinoline derivatives and has a unique structure that makes it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. This compound has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. In addition, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has several advantages for lab experiments, including its high purity and good yields. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations, including its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research of 7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one, including its use as a potential therapeutic agent for cancer, inflammation, and bacterial infections. Further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets. In addition, future research should focus on developing more efficient synthesis methods for this compound and improving its solubility in aqueous solutions.
Métodos De Síntesis
The synthesis of 7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one involves a multi-step process that includes the reaction of 2-aminobenzothiazole with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, followed by the reaction of the resulting intermediate with 2,3-dichloro-1,4-naphthoquinone. The final product is obtained by the reaction of the intermediate with 2,3-dichloro-1,4-benzoquinone. The synthesis method has been optimized to yield high purity this compound with good yields.
Aplicaciones Científicas De Investigación
7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has shown potential in various scientific research applications, including its use as an anticancer agent, an anti-inflammatory agent, and an antibacterial agent. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and cell cycle arrest. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria.
Propiedades
Fórmula molecular |
C18H12N2O3S2 |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl-5H-[1,3]dioxolo[4,5-g]quinolin-6-one |
InChI |
InChI=1S/C18H12N2O3S2/c1-9-10-6-13-14(23-8-22-13)7-12(10)19-17(21)16(9)25-18-20-11-4-2-3-5-15(11)24-18/h2-7H,8H2,1H3,(H,19,21) |
Clave InChI |
NXSISTWUDFKGKE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NC2=CC3=C(C=C12)OCO3)SC4=NC5=CC=CC=C5S4 |
SMILES canónico |
CC1=C(C(=O)NC2=CC3=C(C=C12)OCO3)SC4=NC5=CC=CC=C5S4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(dipropylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B216221.png)


![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B216226.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B216230.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide](/img/structure/B216234.png)
![3-iodo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216236.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B216239.png)

![N-[4-(dipropylsulfamoyl)phenyl]-3-phenylpropanamide](/img/structure/B216242.png)

![2-(4-bromophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B216244.png)